Chrysobactin

Description

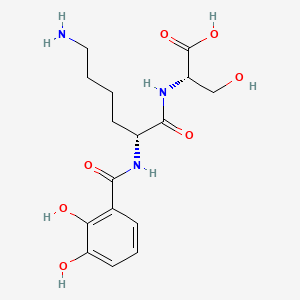

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2R)-6-amino-2-[(2,3-dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O7/c17-7-2-1-5-10(15(24)19-11(8-20)16(25)26)18-14(23)9-4-3-6-12(21)13(9)22/h3-4,6,10-11,20-22H,1-2,5,7-8,17H2,(H,18,23)(H,19,24)(H,25,26)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTXFOAPABMVEG-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152685 | |

| Record name | Chrysobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120124-51-8 | |

| Record name | N2-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120124-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120124518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Chrysobactin: A Technical Guide to a Key Bacterial Siderophore

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial competition and pathogenesis, the acquisition of essential nutrients is a critical determinant of survival and virulence. Iron, a vital cofactor for numerous cellular processes, is often a limiting nutrient in host environments. To overcome this scarcity, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores – small, high-affinity iron-chelating molecules. This technical guide delves into the history of the discovery of chrysobactin, a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi). We will explore the key experiments that led to its isolation and characterization, its biosynthetic pathway, and the regulation of its production, providing a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

The Initial Discovery and Structural Elucidation

This compound was first isolated and characterized from the phytopathogenic bacterium Erwinia chrysanthemi in 1989.[1] Researchers investigating the iron uptake mechanisms of this bacterium identified a catechol-type siderophore, which they named this compound.[1] Through a combination of degradation and spectroscopic techniques, the structure of this compound was elucidated as N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[1][2] This discovery was significant as it expanded the known diversity of siderophore structures and provided insights into the iron acquisition strategies of plant pathogens.

Later studies on Dickeya chrysanthemi EC16, another strain of the same bacterial species, revealed the production of not only this compound but also related, more complex siderophores.[2] These included cyclic trithis compound, a trimer of this compound units linked by a triserine lactone backbone, as well as linear trithis compound and dithis compound.[2] This finding highlighted the modular nature of siderophore biosynthesis and the ability of bacteria to produce a suite of related compounds for efficient iron sequestration.

Quantitative Data Summary

The ability of a siderophore to chelate iron and the efficiency of its transport are critical parameters for understanding its biological function. The following table summarizes key quantitative data related to this compound.

| Parameter | Value | Organism/Conditions | Reference |

| pM value for Fe(III)-chrysobactin₃ | ~17.3 | pH 7.4 | [3] |

| Apparent K_m for ferric this compound transport | ~30 nM | Erwinia chrysanthemi 3937 | |

| Apparent V_max for ferric this compound transport | ~90 pmol/mg·min | Erwinia chrysanthemi 3937 |

Experimental Protocols

The isolation and characterization of this compound and its derivatives involve a series of microbiological and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Bacterial Culture and Siderophore Production

-

Organism: Dickeya chrysanthemi EC16.

-

Inoculum Preparation: A single colony is inoculated into 200 mL of Difco LB Millar media and grown overnight at 30°C with shaking at 180 RPM.[3]

-

Siderophore Production Medium: A low-iron minimal nutrient medium (pH 7.4) is used, containing:

-

NaCl (0.1 M)

-

KCl (0.01 M)

-

MgSO₄ (0.8 mM)

-

NH₄Cl (0.02 M)

-

Citric acid (23.8 mM)

-

Na₂HPO₄ (0.02 M)

-

Glycerol (41 mM)

-

-

Culture Conditions: 10 mL of the overnight culture is inoculated into 2 L of the low-iron medium in acid-washed Erlenmeyer flasks and incubated.[3]

Isolation and Purification of this compound

-

Resin Adsorption: The cell-free culture supernatant is passed through an Amberlite XAD-2 resin column to adsorb the siderophores.[3]

-

Elution: The resin is washed with deionized water, and the siderophores are eluted with 100% methanol.[3]

-

Concentration: The methanol eluent is concentrated under vacuum.[3]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The concentrated extract is purified by preparative RP-HPLC on a C4 column.[3]

Structural Characterization

-

Mass Spectrometry: The molecular formulas of the purified compounds are determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to elucidate the chemical structure. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are used to confirm assignments.[3]

-

Chiral Amino Acid Analysis:

-

Hydrolysis: The purified siderophore is hydrolyzed in 6M HCl at 110°C for 17 hours.[3]

-

Derivatization: The hydrolysate is derivatized with Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide).[3]

-

HPLC Analysis: The derivatized amino acids are analyzed by HPLC on a C18 column and compared to derivatized chiral amino acid standards.[3]

-

Siderophore Detection (Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[4][5][6]

-

CAS Agar Plate Preparation:

-

Inoculation: Bacterial cultures are spotted onto the CAS agar plates.

-

Incubation: Plates are incubated at the appropriate temperature for the bacterium.

-

Observation: Siderophore production is indicated by the formation of an orange halo around the bacterial growth against the blue background of the agar.[7]

Signaling Pathways and Regulatory Mechanisms

The production of this compound is tightly regulated in response to iron availability. This regulation ensures that the bacterium only expends energy on siderophore synthesis when iron is scarce.

This compound Biosynthesis Pathway

This compound is synthesized by a nonribosomal peptide synthetase (NRPS) machinery.[3] The biosynthetic gene cluster, designated cbs, encodes the enzymes responsible for the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor and the assembly of the final this compound molecule. The fct-cbs operon in Erwinia chrysanthemi 3937 includes genes for both the biosynthesis (cbsA, cbsB, cbsC, cbsE) and transport (fct) of this compound.[8][9] The genes are organized in the order: fct, cbsC, cbsE, cbsB, cbsA.[8][9]

Caption: Simplified overview of the this compound biosynthesis pathway.

Regulatory Pathway of this compound Production

The primary regulator of iron-responsive genes in many bacteria, including Dickeya dadantii, is the Ferric Uptake Regulator (Fur) protein.[10][11][12] In the presence of sufficient intracellular iron, Fur, acting as a co-repressor with Fe²⁺, binds to a specific DNA sequence known as the "Fur box" located in the promoter regions of iron-regulated genes.[12] This binding represses the transcription of these genes, including the cbs operon, thereby halting this compound synthesis.[11] When iron levels are low, Fe²⁺ dissociates from Fur, causing a conformational change in the Fur protein. This change prevents Fur from binding to the Fur box, leading to the derepression of the cbs operon and subsequent production of this compound.

References

- 1. Isolation, characterization, and synthesis of this compound, a compound with siderophore activity from Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound siderophores produced by Dickeya chrysanthemi EC16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Siderophores Produced by Dickeya chrysanthemi EC16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. protocols.io [protocols.io]

- 8. The virulence-associated this compound iron uptake system of Erwinia chrysanthemi 3937 involves an operon encoding transport and biosynthetic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Ferric Uptake Regulator Fur Coordinates Siderophore Production and Defense against Iron Toxicity and Oxidative Stress and Contributes to Virulence in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]

Early Studies on the Siderophore Chrysobactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysobactin, a catechol-type siderophore, was first isolated from the phytopathogenic bacterium Erwinia chrysanthemi (now reclassified as Dickeya chrysanthemi).[1][2] Its discovery was a significant step in understanding the mechanisms of iron acquisition in this plant pathogen and its role in virulence.[3] This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its characterization, iron uptake kinetics, and the experimental methodologies employed in these early investigations. The information is presented to be a valuable resource for researchers in microbiology, biochemistry, and drug development exploring siderophore-mediated processes.

Core Concepts

This compound is chemically defined as N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[1][4] Unlike some other siderophores that are hexadentate and form a 1:1 complex with ferric iron, this compound is a bidentate ligand, coordinating iron through its catecholate hydroxyl groups.[2][5] Consequently, it forms complexes with iron in varying stoichiometries, typically existing as a mixture of bis (2:1) and tris (3:1) complexes at neutral pH.[2][5] The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system encoded by the fct-cbs operon.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound, providing a comparative overview of its biochemical and biophysical properties.

Table 1: Iron Transport Kinetics Mediated by this compound in E. chrysanthemi

| Parameter | Value | Conditions | Reference |

| Apparent Km | ~30 nM | Uptake of 55Fe-labeled this compound | [8][9] |

| Apparent Vmax | ~90 pmol/mg·min | Uptake of 55Fe-labeled this compound | [8][9] |

Table 2: Production Yield of this compound and Related Compounds

| Compound | Yield per 2 L Culture | Producing Organism | Reference |

| This compound | ~1.0 mg | Dickeya chrysanthemi EC16 | [3][10] |

| Cyclic Trithis compound | ~1.5 mg | Dickeya chrysanthemi EC16 | [3][10] |

| Linear Trithis compound and Dithis compound | ~0.5 mg | Dickeya chrysanthemi EC16 | [3][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of the key experimental protocols used in the early characterization of this compound.

Isolation and Purification of this compound

This protocol is based on the methods described in early publications.[1][3][4][10]

a. Bacterial Culture and Siderophore Production:

-

Erwinia chrysanthemi is cultured in a low-iron minimal nutrient medium to induce siderophore production.[3] A typical medium contains trace metal grade salts (e.g., NaCl, KCl, MgSO4, NH4Cl), a buffer (e.g., Na2HPO4), a carbon source (e.g., glycerol), and a weak iron chelator (e.g., citric acid) to ensure iron limitation.[3]

-

Cultures are grown for an extended period (e.g., 48 hours) with shaking to ensure aeration.[3] The presence of siderophores in the culture supernatant is often monitored using the chrome azurol S (CAS) assay.[3]

b. Purification:

-

Resin Adsorption: The cell-free culture supernatant is passed through a column containing a non-polar adsorbent resin, such as Amberlite XAD-2 or XAD-4.[3][4]

-

Elution: After washing the column with water, the adsorbed siderophores are eluted with methanol.[3][4][10]

-

Chromatography: The crude extract is further purified by a series of chromatographic steps. Early methods utilized Sephadex G-25 gel filtration.[4] More refined protocols employ reverse-phase high-performance liquid chromatography (RP-HPLC) on a C4 or C18 column with a water/methanol or water/acetonitrile gradient containing trifluoroacetic acid (TFA).[3][10]

-

Boronate Affinity Chromatography: An alternative and efficient method for purifying catechol-type siderophores like this compound involves boronate affinity chromatography. This technique exploits the formation of stable complexes between the catechol cis-diols and borate under weakly basic conditions.[11][12]

Characterization of this compound

A combination of spectroscopic and analytical techniques was employed to elucidate the structure of this compound.

-

Spectroscopic Analysis:

-

UV-Visible Spectroscopy: Used to monitor the purification process and to study the formation of iron-chrysobactin complexes.[4][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were crucial for determining the chemical structure, including the connectivity of the amino acid residues and the dihydroxybenzoyl group.[1][3][4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of this compound and its derivatives.[3][13]

-

-

Amino Acid Analysis: Acid hydrolysis of this compound followed by amino acid analysis confirmed the presence of lysine and serine.[1][4]

Iron Uptake Assays

The kinetics of this compound-mediated iron transport were determined using radiolabeled iron.[8][9]

-

Preparation of 55Fe-Chrysobactin: The ferric complex of this compound is prepared by mixing the purified siderophore with 55FeCl3.

-

Bacterial Culture: E. chrysanthemi is grown to a specific cell density in iron-deficient media to induce the expression of the this compound uptake system.

-

Uptake Measurement: The 55Fe-chrysobactin complex is added to the bacterial suspension. At various time points, aliquots are removed and filtered through a membrane filter to separate the cells from the medium.

-

Quantification: The radioactivity retained on the filter, representing the amount of iron taken up by the cells, is measured using a scintillation counter.

-

Inhibition Studies: To confirm active transport, uptake is measured in the presence of respiratory poisons (e.g., cyanide) or at low temperatures, both of which are expected to inhibit energy-dependent transport.[8][9]

Visualizations

The following diagrams illustrate key pathways and workflows related to the early studies of this compound.

References

- 1. Isolation, characterization, and synthesis of this compound, a compound with siderophore activity from Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N2-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine | C16H23N3O7 | CID 129039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Siderophores Produced by Dickeya chrysanthemi EC16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iron(III) complexes of this compound, the siderophore of Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|Catechol Siderophore for Research [benchchem.com]

- 7. Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe( iii ) coordination - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03541J [pubs.rsc.org]

- 8. Ferric iron uptake in Erwinia chrysanthemi mediated by this compound and related catechol-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ferric iron uptake in Erwinia chrysanthemi mediated by this compound and related catechol-type compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purification of catechol siderophores by boronate affinity chromatography: identification of this compound from Erwinia carotovora subsp. carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Chrysobactin Production in Dickeya dadantii: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dickeya dadantii, a phytopathogenic bacterium responsible for soft rot diseases in a wide range of plants, employs a sophisticated iron acquisition system to thrive in the iron-limited environment of its host. Central to this system is the production of chrysobactin, a catechol-type siderophore. This technical guide provides a comprehensive overview of this compound, its biosynthesis, regulation, and its crucial role in the virulence of D. dadantii. Detailed experimental protocols for the detection, extraction, purification, and quantification of this compound are presented, alongside methods for genetic manipulation of its production. Furthermore, this guide summarizes key quantitative data and visualizes the intricate molecular pathways governing this compound synthesis and its regulation, offering a valuable resource for researchers in microbiology, plant pathology, and drug development seeking to understand and potentially target this key virulence factor.

Introduction to this compound

This compound is a non-ribosomally synthesized siderophore produced by Dickeya dadantii (formerly known as Erwinia chrysanthemi) to scavenge ferric iron (Fe³⁺) from the environment.[1][2][3] Its chemical structure is N²-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine.[2][4] The 2,3-dihydroxybenzoyl (DHB) group provides the catecholate functionality essential for iron chelation.[2] this compound-mediated iron uptake is a critical virulence factor for D. dadantii, enabling the bacterium to overcome the host's iron-withholding defense mechanisms and establish a successful infection.[2][3] Mutants deficient in this compound biosynthesis exhibit reduced virulence. In addition to the monomeric form, Dickeya species can also produce related compounds like dithis compound and cyclic trithis compound.[2][5]

This compound Biosynthesis

The biosynthesis of this compound is orchestrated by the cbs gene cluster and involves a non-ribosomal peptide synthetase (NRPS) machinery.

The cbs Gene Cluster

The genes responsible for this compound synthesis are organized in an operon. This cluster includes genes encoding enzymes for the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor, the NRPS for peptide assembly, and transport functions.

Biosynthetic Pathway

The synthesis of this compound proceeds through the following key steps:

-

Synthesis of 2,3-dihydroxybenzoic acid (DHBA): Chorismic acid, a precursor from the shikimate pathway, is converted to DHBA.

-

Activation of Precursors: The three components of this compound—DHBA, L-lysine, and L-serine—are activated by specific adenylation (A) domains of the NRPS.

-

Peptide Bond Formation and Modification: The activated amino acids are tethered to peptidyl carrier protein (PCP) domains. The NRPS machinery then catalyzes the formation of peptide bonds. A key modification is the epimerization of L-lysine to D-lysine.

-

Release of this compound: The final this compound molecule is released from the NRPS enzyme.

Caption: Biosynthetic pathway of this compound in Dickeya dadantii.

Regulation of this compound Production

The synthesis of this compound is tightly regulated, primarily in response to iron availability. This regulation ensures that the energetically expensive process of siderophore production is only activated when necessary.

Iron-dependent Regulation by Fur

The primary regulator of this compound biosynthesis is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a repressor. It binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the cbs operon, thereby blocking transcription.[6] When intracellular iron levels are low, Fe²⁺ dissociates from Fur. The apo-Fur protein is unable to bind DNA, leading to the derepression of the cbs operon and subsequent production of this compound.[6]

Global Regulatory Networks

While Fur is the direct iron-responsive regulator, other global regulatory networks that control virulence in D. dadantii may also influence this compound production, although direct links are still being elucidated. These include:

-

Quorum Sensing: The Vfm quorum-sensing system is known to control the production of cell wall-degrading enzymes, a key aspect of D. dadantii virulence.[7][8] It is plausible that this system coordinates iron acquisition with other virulence determinants.

-

GacA/GacS Two-Component System: This system is a global regulator of virulence gene expression in D. dadantii.[9]

-

PecS: This global regulator is also involved in the coordinated expression of virulence genes.[9]

Caption: Iron-dependent regulation of this compound production by Fur.

Ferric-Chrysobactin Transport

Once this compound chelates ferric iron in the extracellular environment, the resulting ferric-chrysobactin complex is recognized and transported into the bacterial cell. This process involves a specific outer membrane receptor protein, Fct. Following transport across the outer membrane, the complex is further transported into the cytoplasm where iron is released for cellular use.

Experimental Protocols

This section provides detailed methodologies for the study of this compound.

Detection and Quantification of Siderophore Production: CAS Assay

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.[1][10][11][12][13]

Principle: The CAS reagent is a complex of chrome azurol S, iron (III), and a detergent (HDTMA), which is blue. Siderophores, with their high affinity for iron, will remove the iron from the CAS complex, resulting in a color change from blue to orange/yellow.

Protocol for CAS Agar Plates (Qualitative):

-

Prepare CAS stock solution:

-

Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

-

Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

-

-

Mix solutions: Slowly add Solution 1 to Solution 2, then slowly add this mixture to Solution 3 while stirring. The final solution should be deep blue. Autoclave and store in the dark.

-

Prepare CAS agar:

-

Prepare 900 ml of your desired bacteriological agar medium (e.g., M9 minimal medium). Autoclave and cool to 50°C.

-

Aseptically add 100 ml of the sterile CAS stock solution to the molten agar and mix gently to avoid bubbles.

-

Pour into sterile petri dishes.

-

-

Inoculation and Incubation: Spot-inoculate bacterial cultures onto the CAS agar plates. Incubate at the appropriate temperature for 24-48 hours.

-

Observation: A color change from blue to an orange or yellow halo around the colony indicates siderophore production.

Protocol for Liquid CAS Assay (Quantitative): [11]

-

Culture bacteria in iron-deficient liquid medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

In a 96-well plate, mix 100 µl of the bacterial supernatant with 100 µl of CAS assay solution.

-

Incubate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at 630 nm.

-

Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Extraction and Purification of this compound[2][14]

Protocol:

-

Culture and Harvest: Grow D. dadantii in a large volume of iron-deficient minimal medium until the stationary phase. Remove bacterial cells by centrifugation.

-

Adsorption to Resin: Add Amberlite XAD-4 resin to the cell-free supernatant and stir for several hours.

-

Elution: Collect the resin and wash with deionized water. Elute the bound siderophores with methanol.

-

Concentration: Evaporate the methanol under reduced pressure.

-

Purification by HPLC:

-

Further purify the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: Monitor the elution profile at wavelengths suitable for catechol-type siderophores (e.g., 310 nm).

-

Collect fractions corresponding to the this compound peak and lyophilize.

-

Genetic Manipulation of this compound Production

Gene Knockout (Example using homologous recombination):

-

Construct Knockout Cassette: Amplify the upstream and downstream flanking regions of the target cbs gene by PCR. Ligate these fragments to an antibiotic resistance cassette.

-

Transformation: Introduce the knockout cassette into D. dadantii via a suicide vector and electroporation or conjugation.

-

Selection of Mutants: Select for transformants that have undergone homologous recombination by plating on media containing the appropriate antibiotic and a counter-selectable marker if using a suicide vector with one.

-

Verification: Confirm the gene knockout by PCR and/or Southern blotting.

Promoter-Reporter Fusions: [14][15][16][17][18]

-

Construct Fusion: Amplify the promoter region of the cbs operon by PCR.

-

Ligation into Reporter Vector: Clone the promoter fragment upstream of a promoterless reporter gene (e.g., gfp or lacZ) in a suitable plasmid vector.

-

Transformation: Introduce the reporter plasmid into D. dadantii.

-

Assay Reporter Activity: Measure the reporter gene expression (e.g., fluorescence for GFP, β-galactosidase activity for lacZ) under different conditions (e.g., varying iron concentrations) to quantify promoter activity.

Quantitative Data on this compound

| Parameter | Value | Reference |

| Molecular Weight | 369.37 g/mol | [2] |

| pM Value for Fe(III)-chrysobactin | ~17.3 | [2] |

| Yield from Culture | ~1.0 mg per 2 L of culture | [2] |

Experimental and Logical Workflows

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a key molecule in the pathogenesis of Dickeya dadantii, playing a vital role in the bacterium's ability to acquire iron and cause disease. Understanding the biosynthesis, regulation, and transport of this siderophore provides valuable insights into the intricate host-pathogen interactions. The experimental protocols and data presented in this guide offer a solid foundation for further research into this compound and its potential as a target for novel anti-infective strategies. The development of inhibitors targeting this compound biosynthesis or transport could represent a promising avenue for controlling the devastating soft rot diseases caused by D. dadantii.

References

- 1. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Siderophores Produced by Dickeya chrysanthemi EC16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Knockout of Enterobactin-Related Gene in Pectobacterium atrosepticum Results in Reduced Stress Resistance and Virulence towards the Primed Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, characterization, and synthesis of this compound, a compound with siderophore activity from Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound siderophores produced by Dickeya chrysanthemi EC16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vfm a new quorum sensing system controls the virulence of Dickeya dadantii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PecS is an important player in the regulatory network governing the coordinated expression of virulence genes during the interaction between Dickeya dadantii 3937 and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. A novel transcriptional regulator, CdeR, modulates the type III secretion system via c-di-GMP signaling in Dickeya dadantii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Library of Promoter-gfp Fusion Reporters for Studying Systematic Expression Pattern of Cyclic-di-GMP Metabolism-Related Genes in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Promoter Analysis and Dissection Using Reporter Genes, Comparative Genomics, and Gel Shift Assays in Phytophthora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid Engineering of Bacterial Reporter Gene Fusions by Using Red Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Chrysobactin: A Technical Guide to its Structure, Synthesis, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi) and other bacteria such as Erwinia carotovora and Pseudomonas luteola.[1][2][3] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from their environment, which is crucial for their survival and proliferation, particularly in iron-limited conditions.[4] this compound plays a significant role in the virulence of D. dadantii, making its study essential for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological function of this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as N²-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine.[6] Its structure consists of three key components: a 2,3-dihydroxybenzoyl (DHB) group, which is the catecholate moiety responsible for iron coordination, linked to the α-amino group of a D-lysine residue, which is in turn peptide-bonded to an L-serine residue.[6]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃N₃O₇ | |

| Molecular Weight | 369.37 g/mol | |

| Monoisotopic Mass | 369.15360 Da | [7] |

| Appearance | Not specified in reviewed literature | |

| Solubility | Soluble in water and polar solvents like DMSO. | [8] |

| Charge at pH 1.9 | Net positive charge | [8] |

| Iron Coordination | Forms stable complexes with Fe³⁺ through the catecholate hydroxyl groups. At neutral pH and concentrations around 0.1 mM, it exists as a mixture of bis (2:1) and tris (3:1) this compound-iron complexes. | [1][8][9] |

| pM Value for Fe³⁺(this compound)₃ | ~17.3 | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the characterization of this compound.

¹H and ¹³C NMR Data for this compound in CD₃OD [10]

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| DHBA | ||

| 1 | 170.1 | |

| 2 | 117.8 | |

| 3 | 148.9 | |

| 4 | 145.9 | |

| 5 | 119.2 | 6.8 (dd, 7.9, 1.4) |

| 6 | 120.1 | 7.4 (dd, 7.9, 1.4) |

| 7 | 118.9 | 6.9 (t, 7.9) |

| D-Lysine | ||

| α | 54.6 | 4.67 (dd, 8.8, 5.0) |

| β | 32.0 | 1.9 (m), 2.0 (m) |

| γ | 23.8 | 1.6 (m) |

| δ | 28.2 | 1.7 (m) |

| ε | 40.5 | 2.9 (t, 7.6) |

| L-Serine | ||

| α | 53.8 | 4.53 (dd, 5.4, 4.0) |

| β | 65.8 | 3.96 (dd, 11.4, 4.0), 3.87 (dd, 11.4, 5.4) |

| C=O (Lys) | 174.4 | |

| C=O (Ser) | 172.9 |

Mass Spectrometry Data [10]

| Ion | m/z |

| [M+H]⁺ | 370.17 |

| [M+Na]⁺ | Not specified |

Experimental Protocols

Isolation and Purification of this compound

Method 1: Adsorption Chromatography [5]

-

Culture and Inoculation: Grow Dickeya chrysanthemi EC16 in a low-iron minimal nutrient medium.

-

Harvesting: After ~48 hours of growth, remove cells from the culture supernatant by centrifugation.

-

Adsorption: Add Amberlite XAD-2 resin to the cell-free supernatant and shake for 3 hours.

-

Elution: Filter off the supernatant, transfer the resin to a chromatography column, wash with deionized water, and then elute the siderophores with 100% methanol.

-

Purification: Concentrate the methanol eluent and purify this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C4 column with a water/methanol gradient containing 0.05% trifluoroacetic acid (TFA).

Method 2: Boronate Affinity Chromatography [3][11]

This method exploits the formation of stable complexes between the catechol groups of this compound and boronate.

-

Column Preparation: Use a boronate affinity chromatography column.

-

Loading: Apply the bacterial culture supernatant to the column under weakly basic conditions.

-

Washing: Wash the column to remove unbound compounds.

-

Elution: Elute the bound catechol siderophores, including this compound. This method has been shown to provide at least a two-fold greater yield than other methods.[11]

Chemical Synthesis of this compound

A method for the synthesis of optically pure this compound has been described with a high overall yield of 98%.[12]

-

Coupling: Couple the N-hydroxysuccinimide ester of α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine with L-serine benzyl ester.

-

Deprotection: Remove the protecting groups (benzyl and Cbz) via hydrogenolysis to yield this compound.

Biological Function and Significance

Iron Acquisition

This compound is essential for iron acquisition in D. dadantii. Under iron-deficient conditions, the bacterium synthesizes and secretes this compound, which chelates environmental Fe³⁺. The resulting ferric-chrysobactin complex is then recognized and transported back into the bacterial cell.[4]

Transport of Ferric-Chrysobactin

The transport of the ferric-chrysobactin complex across the bacterial outer membrane is mediated by a specific, high-affinity transport system.[13] This involves the outer membrane protein Fct.[14] The transport is an active process, as evidenced by its inhibition by respiratory poisons and low temperatures.[14]

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS).[5] The genetic basis for this synthesis is located in a gene cluster that contains genes required for both the biosynthesis of the 2,3-dihydroxybenzoic acid (DHB) precursor and the assembly of the final this compound molecule.[4]

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated by iron availability. Under iron-replete conditions, the expression of the this compound biosynthesis and transport genes is repressed. This regulation is often mediated by the Ferric Uptake Regulator (Fur) protein in Gram-negative bacteria.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from chorismate.

Iron Transport Workflow

The following diagram illustrates the workflow of iron acquisition mediated by this compound.

Caption: Workflow of this compound-mediated iron transport into the bacterial cell.

Conclusion

This compound is a well-characterized siderophore with a critical role in the iron metabolism and virulence of Dickeya dadantii. Its unique chemical structure, involving a catecholate iron-binding moiety linked to a dipeptide, facilitates efficient iron scavenging. The detailed understanding of its biosynthesis, regulation, and transport provides valuable insights for the development of novel antibacterial agents targeting bacterial iron acquisition systems. Further research into the specific inhibitors of this compound biosynthesis or transport could lead to new strategies to combat plant diseases caused by D. dadantii and potentially other pathogenic bacteria that utilize similar siderophore systems.

References

- 1. Gene Cluster Involved in the Biosynthesis of Griseobactin, a Catechol-Peptide Siderophore of Streptomyces sp. ATCC 700974 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N2-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine | C16H23N3O7 | CID 129039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic analysis of the Erwinia chrysanthemi 3937 this compound iron-transport system: characterization of a gene cluster involved in uptake and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. NP-MRD: Showing NP-Card for this compound (NP0017262) [np-mrd.org]

- 8. Buy this compound (EVT-264323) | 120124-51-8 [evitachem.com]

- 9. Iron(III) complexes of this compound, the siderophore of Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Siderophores Produced by Dickeya chrysanthemi EC16 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification of catechol siderophores by boronate affinity chromatography: identification of this compound from Erwinia carotovora subsp. carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of optically pure this compound and immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ferric iron uptake in Erwinia chrysanthemi mediated by this compound and related catechol-type compounds [agris.fao.org]

- 14. This compound|Catechol Siderophore for Research [benchchem.com]

The Role of Chrysobactin in Microbial Iron Acquisition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an essential nutrient for nearly all forms of life, playing a critical role in numerous metabolic processes. However, the bioavailability of iron in many environments is extremely low. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the synthesis and secretion of high-affinity iron chelators known as siderophores. This technical guide provides an in-depth examination of chrysobactin, a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly Erwinia chrysanthemi), and its crucial role in microbial iron uptake and virulence. This document details the biosynthesis, transport, and regulation of this compound, presents key quantitative data, and provides detailed experimental protocols for its study.

Introduction to this compound

This compound is a monomeric catecholate siderophore with the chemical structure N²-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine[1][2]. Its production is a key virulence factor for D. dadantii, a bacterium responsible for soft rot diseases in a wide range of plants[3]. In iron-limited environments, D. dadantii upregulates the synthesis and secretion of this compound to scavenge ferric iron (Fe³⁺) from the host[2][4]. The resulting ferric-chrysobactin complex is then recognized by a specific outer membrane receptor and transported into the bacterial cell, where the iron is released for metabolic use[2].

Physicochemical and Kinetic Properties of this compound

The ability of this compound to efficiently acquire iron is reflected in its physicochemical and kinetic properties. While specific stability constants for the formation of ferric-chrysobactin complexes are not extensively reported in the literature, the high affinity of this compound for iron is evident from its pM value and the kinetics of its transport.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₃N₃O₇ | [5][6] |

| Molecular Weight | 369.37 g/mol | [5][6] |

| pM of Fe(III)-chrysobactin₃ | ~17.3 | [3][7] |

| Apparent K_m (Transport) | ~30 nM | [1][8] |

| Apparent V_max (Transport) | ~90 pmol/mg·min | [1][8] |

| Purification Yield | Approx. 1.0 mg per 2 L culture | [3] |

The this compound-Mediated Iron Acquisition System

The this compound system is a complex, multi-component pathway involving biosynthesis, secretion, transport, and intracellular iron release.

This compound Biosynthesis

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. The biosynthesis is encoded by the cbs gene cluster, which is part of the larger fct-cbs operon[9][10].

The key genes involved in the biosynthesis of this compound are:

-

cbsA : Involved in the activation of 2,3-dihydroxybenzoate (DHB).

-

cbsB : Functions as a peptidyl carrier protein.

-

cbsC : Encodes a synthetase domain.

-

cbsE : Encodes an isochorismate synthase, the first step in DHB synthesis from chorismate.

dot

Caption: Biosynthesis of this compound from Chorismate.

Transport of Ferric-Chrysobactin

Once secreted, this compound binds to extracellular Fe³⁺. The ferric-chrysobactin complex is then recognized and transported across the bacterial membranes.

The transport system consists of:

-

Fct : An outer membrane receptor protein that specifically binds the ferric-chrysobactin complex[2]. The gene encoding this protein, fct, is located upstream of the cbs biosynthetic genes[9].

-

TonB-ExbB-ExbD complex : This inner membrane complex provides the energy for the transport of the ferric-siderophore complex across the outer membrane.

-

Periplasmic binding proteins : These proteins shuttle the complex across the periplasm to the inner membrane.

-

ABC transporter : An ATP-binding cassette (ABC) transporter in the inner membrane mediates the translocation of the ferric-chrysobactin complex into the cytoplasm.

dot

Caption: Transport of Ferric-Chrysobactin Complex.

Intracellular Iron Release and Regulation

Inside the cytoplasm, iron must be released from the this compound molecule to be utilized by the cell. This is often achieved through the reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the siderophore. The expression of the this compound system is tightly regulated by the availability of iron, primarily through the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to a specific DNA sequence (the "Fur box") in the promoter region of the fct-cbs operon, repressing its transcription[9].

Experimental Protocols

Detection of this compound Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting siderophores. It relies on the principle that a siderophore will remove iron from the iron-dye complex, resulting in a color change from blue to orange.

Materials:

-

CAS solution

-

HDTMA (hexadecyltrimethylammonium bromide) solution

-

FeCl₃ solution

-

Growth medium for D. dadantii (e.g., a minimal medium with low iron content)

-

Petri dishes

Protocol:

-

Prepare CAS Assay Agar:

-

Prepare the desired growth medium and autoclave.

-

Separately, prepare the CAS assay solution by mixing CAS, HDTMA, and FeCl₃ solutions in the correct proportions as described in the literature.

-

Cool the autoclaved medium to approximately 50°C.

-

Aseptically add the CAS assay solution to the molten agar, mix gently to avoid bubbles, and pour into petri dishes.

-

-

Inoculation:

-

Grow D. dadantii in a low-iron liquid medium overnight.

-

Spot a small volume (e.g., 5-10 µL) of the bacterial culture onto the center of the CAS agar plate.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for D. dadantii (e.g., 28-30°C) for 24-72 hours.

-

-

Observation:

-

Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

-

Purification of this compound

This compound can be purified from bacterial culture supernatants for further characterization. Boronate affinity chromatography is an effective method for purifying catechol-type siderophores.

Protocol Outline:

-

Culture Growth: Grow D. dadantii in a large volume of low-iron minimal medium to induce this compound production.

-

Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.

-

Boronate Affinity Chromatography:

-

Equilibrate a boronate affinity column with a suitable buffer at a slightly basic pH (e.g., pH 8.0-8.5) to facilitate the binding of the cis-diol groups of the catechol moiety to the boronate resin.

-

Load the cell-free supernatant onto the column.

-

Wash the column with the equilibration buffer to remove unbound components.

-

Elute the bound this compound by lowering the pH of the buffer (e.g., with a formic acid solution), which disrupts the boronate-diol interaction.

-

-

Further Purification and Analysis: The eluted fractions can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of this compound can be confirmed by techniques such as mass spectrometry and NMR. A successful purification can yield approximately 1.0 mg of this compound per 2 liters of culture[3].

Iron Uptake Assay using Radiolabeled Iron

This assay measures the uptake of iron mediated by this compound using a radioactive isotope of iron (e.g., ⁵⁵Fe).

General Protocol:

-

Cell Preparation: Grow D. dadantii to mid-log phase in an iron-depleted medium to induce the expression of the this compound transport system. Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a specific cell density.

-

Preparation of ⁵⁵Fe-Chrysobactin: Prepare the ferric-chrysobactin complex by incubating purified this compound with ⁵⁵FeCl₃ in a suitable buffer.

-

Uptake Assay:

-

Initiate the uptake by adding the ⁵⁵Fe-chrysobactin complex to the cell suspension.

-

At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.

-

Wash the filters with a buffer containing a high concentration of a non-radioactive iron chelator (e.g., EDTA) to remove any non-specifically bound ⁵⁵Fe.

-

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of iron taken up can be calculated based on the specific activity of the ⁵⁵Fe.

Analysis of this compound Biosynthesis Gene Expression by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) can be used to quantify the expression levels of the cbs genes under different conditions (e.g., iron-replete vs. iron-deplete).

General Protocol:

-

RNA Extraction: Grow D. dadantii under the desired experimental conditions and extract total RNA using a commercial RNA purification kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR:

-

Design and validate primers specific for the cbs genes of interest (e.g., cbsA, cbsE). Also, design primers for a stably expressed housekeeping gene to be used as an internal control for normalization.

-

Perform the qPCR reaction using a qPCR instrument, a suitable DNA-binding dye (e.g., SYBR Green), the synthesized cDNA, and the specific primers.

-

The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the qPCR data using the comparative C_T (ΔΔC_T) method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Role in Pathogenicity and Drug Development Implications

The this compound-mediated iron acquisition system is essential for the virulence of D. dadantii[3]. By efficiently sequestering iron from the plant host, the bacterium can proliferate and cause disease. This dependency on siderophore-mediated iron uptake presents a promising target for the development of novel antimicrobial strategies.

Potential therapeutic approaches include:

-

Inhibition of this compound Biosynthesis: Small molecules that inhibit the enzymes of the this compound biosynthesis pathway could prevent the bacterium from producing this essential siderophore.

-

Blocking the Fct Receptor: Compounds that bind to the Fct outer membrane receptor could block the uptake of the ferric-chrysobactin complex.

-

"Trojan Horse" Strategy: Siderophore-antibiotic conjugates, where an antibiotic is attached to a siderophore analog, could be actively transported into the bacterial cell via the siderophore uptake system, leading to a targeted delivery of the antimicrobial agent.

Conclusion

This compound plays a central and indispensable role in the iron acquisition and pathogenicity of Dickeya dadantii. A thorough understanding of the molecular mechanisms underlying its biosynthesis, transport, and regulation is crucial for developing effective strategies to combat the diseases caused by this and other pathogenic bacteria that rely on similar iron uptake systems. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in the fields of microbiology, infectious diseases, and drug development.

References

- 1. Genomics-driven discovery of chiral triscatechol siderophores with enantiomeric Fe( iii ) coordination - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03541J [pubs.rsc.org]

- 2. This compound|Catechol Siderophore for Research [benchchem.com]

- 3. This compound Siderophores Produced by Dickeya chrysanthemi EC16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron Deficiency Induced by this compound in Saintpaulia Leaves Inoculated with Erwinia chrysanthemi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, characterization, and synthesis of this compound, a compound with siderophore activity from Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Purification of catechol siderophores by boronate affinity chromatography: identification of this compound from Erwinia carotovora subsp. carotovora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the Erwinia chrysanthemi ferrithis compound receptor gene: resemblance to the Escherichia coli fepA-fes bidirectional promoter region and homology with hydroxamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-dependent iron acquisition in Erwinia chrysanthemi. Functional study of a homolog of the Escherichia coli ferric enterobactin esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chrysobactin Biosynthesis Pathway in Erwinia chrysanthemi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chrysobactin biosynthesis pathway in the plant pathogenic bacterium Erwinia chrysanthemi (also known as Dickeya dadantii). This compound, a catecholate-type siderophore, is a crucial virulence factor for this organism, playing a key role in iron acquisition from the host environment. This document details the genetic organization, enzymatic steps, and regulatory mechanisms governing the synthesis of this important secondary metabolite. Furthermore, it presents a compilation of quantitative data related to the pathway and provides detailed experimental protocols for the study of this compound biosynthesis, from gene cloning and protein expression to enzyme kinetics and product analysis. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic and regulatory pathways, as well as experimental workflows, to facilitate a deeper understanding of this vital metabolic process. This guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in siderophore biosynthesis and its potential as a target for novel antimicrobial strategies.

Introduction

Erwinia chrysanthemi, a member of the Pectobacteriaceae family, is a phytopathogenic bacterium responsible for soft rot diseases in a wide range of plants. The ability of this bacterium to thrive and cause disease in the iron-limited environment of a plant host is critically dependent on its iron acquisition systems. A primary mechanism for iron scavenging is the production and secretion of high-affinity iron chelators known as siderophores. E. chrysanthemi produces the catecholate siderophore this compound, which is essential for its systemic virulence.[1]

This compound is a dipeptide composed of N-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine.[2][3] Its biosynthesis is a complex process involving a series of enzymatic reactions encoded by the cbs gene cluster. Understanding the intricacies of this pathway is not only fundamental to comprehending the pathogenicity of E. chrysanthemi but also presents opportunities for the development of novel antimicrobial agents that target bacterial iron metabolism.

This guide will provide a detailed exploration of the this compound biosynthesis pathway, covering the genetic basis, the enzymatic machinery, and the regulation of this crucial virulence mechanism.

The this compound Biosynthesis Pathway

The synthesis of this compound proceeds through two main stages: the production of the catecholate precursor, 2,3-dihydroxybenzoic acid (DHBA), from the primary metabolite chorismate, and the subsequent assembly of DHBA with D-lysine and L-serine by a non-ribosomal peptide synthetase (NRPS) machinery.

Genetic Organization: The fct-cbsCEBA Operon

The genes responsible for this compound biosynthesis and transport are organized in a cluster. A key component of this is the fct-cbsCEBA operon.[4] The genes within this operon are homologous to the ent genes responsible for enterobactin biosynthesis in Escherichia coli.

-

cbsC : Encodes an isochorismate synthase , which catalyzes the conversion of chorismate to isochorismate. This is the first committed step in DHBA biosynthesis.[5]

-

cbsE : Encodes a 2,3-dihydroxybenzoate-AMP ligase . This enzyme activates DHBA by adenylation, preparing it for subsequent covalent attachment to the NRPS.[6][7]

-

cbsB : Encodes a bifunctional enzyme with an N-terminal isochorismatase domain and a C-terminal aryl carrier protein (ArCP) domain. The isochorismatase domain hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate. The ArCP domain is involved in the subsequent steps of DHBA synthesis and its transfer to the NRPS.[5]

-

cbsA : Encodes a 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase , which catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to yield DHBA.[5][8]

Another important gene, cbsL (a putative NRPS component), is also associated with the this compound biosynthesis gene cluster, although its precise function and interaction with the other Cbs proteins require further elucidation. The assembly of the final this compound molecule from DHBA, D-lysine, and L-serine is carried out by a dedicated non-ribosomal peptide synthetase (NRPS) , which is likely encoded by one or more of the cbs genes, with cbsB being a prime candidate for housing at least part of this machinery.

Enzymatic Steps

The biosynthesis of this compound can be broken down into the following key enzymatic reactions:

-

Chorismate to Isochorismate: The pathway begins with the conversion of chorismate, a key intermediate of the shikimate pathway, to isochorismate. This reaction is catalyzed by the isochorismate synthase, CbsC.

-

Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate: The isochorismatase domain of the bifunctional CbsB enzyme hydrolyzes isochorismate to produce 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate.

-

2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHBA): The dehydrogenase CbsA oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to form the catecholate precursor, DHBA.

-

Activation of DHBA: The 2,3-dihydroxybenzoate-AMP ligase, CbsE, activates DHBA by converting it to 2,3-dihydroxybenzoyl-adenylate, consuming one molecule of ATP in the process.

-

NRPS-mediated assembly: A multi-domain non-ribosomal peptide synthetase (NRPS) orchestrates the final assembly of this compound. This NRPS is predicted to have distinct modules for the activation and incorporation of D-lysine and L-serine. The activated DHBA is then transferred to the NRPS and linked to the D-lysine residue. Finally, L-serine is added to complete the tripeptide structure of this compound. The NRPS machinery includes adenylation (A) domains for substrate activation, thiolation (T) or peptidyl carrier protein (PCP) domains for covalent tethering and transport of intermediates, and condensation (C) domains for peptide bond formation. An epimerization (E) domain is also required for the conversion of L-lysine to D-lysine.

// Nodes for metabolites Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Isochorismate [label="Isochorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrodihydroxybenzoate [label="2,3-dihydro-2,3-dihydroxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHBA [label="2,3-dihydroxybenzoate (DHBA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHBA_AMP [label="DHBA-AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Lysine [label="L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; D_Lysine [label="D-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Serine [label="L-Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for enzymes CbsC [label="CbsC\n(Isochorismate synthase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CbsB_IC [label="CbsB\n(Isochorismatase domain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CbsA [label="CbsA\n(Dehydrogenase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CbsE [label="CbsE\n(DHBA-AMP ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRPS [label="NRPS\n(CbsB/CbsL)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the pathway Chorismate -> Isochorismate [label=" CbsC", arrowhead="vee"]; Isochorismate -> Dihydrodihydroxybenzoate [label=" CbsB (IC)", arrowhead="vee"]; Dihydrodihydroxybenzoate -> DHBA [label=" CbsA\n+ NAD+", arrowhead="vee"]; DHBA -> DHBA_AMP [label=" CbsE\n+ ATP", arrowhead="vee"]; DHBA_AMP -> NRPS; L_Lysine -> D_Lysine [label="Epimerase\n(within NRPS)"]; D_Lysine -> NRPS; L_Serine -> NRPS; NRPS -> this compound [label=" Condensation", arrowhead="vee"]; } Caption: The this compound biosynthesis pathway in Erwinia chrysanthemi.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability. In iron-replete conditions, the expression of the fct-cbsCEBA operon is repressed, preventing the unnecessary synthesis of the siderophore. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

The Fur Repressor

Fur is a global regulatory protein that acts as a transcriptional repressor in the presence of ferrous iron (Fe²⁺). When intracellular iron levels are high, Fur binds to Fe²⁺, which acts as a corepressor. The Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.[9][10] This binding physically blocks the binding of RNA polymerase, thereby inhibiting transcription.

The fct Promoter and Fur Box

The promoter region of the fct-cbsCEBA operon contains a conserved Fur box sequence.[4][11] The consensus sequence for Fur boxes can vary between bacterial species but generally consists of a 19-bp inverted repeat.[12] Under iron-limiting conditions, Fe²⁺ dissociates from Fur. Apo-Fur (Fur without bound iron) has a low affinity for the Fur box, leading to the derepression of the fct-cbsCEBA operon and the subsequent synthesis of this compound.

Quantitative Data

While specific kinetic parameters for the Cbs enzymes from E. chrysanthemi are not extensively reported, data from the homologous Ent enzymes in E. coli provide valuable insights into the efficiency of the pathway.

| Enzyme (E. coli homolog) | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference |

| EntE (CbsE) | 2,3-dihydroxybenzoate | 2.5 | 2.8 | [6][13] |

| ATP | 430 | [6][13] | ||

| holo-EntB-ArCP | 2.9 | [6][13] | ||

| EntA (CbsA) | 2,3-dihydro-2,3-dihydroxybenzoate | - | - | |

| NAD⁺ | - | - | ||

| EntB (CbsB) | Isochorismate | - | - | |

| EntC (CbsC) | Chorismate | - | - |

Note: "-" indicates that specific data for these parameters were not found in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Cbs Proteins

This protocol describes the general workflow for producing and purifying the Cbs enzymes for in vitro characterization.

// Nodes for the workflow Gene_Cloning [label="1. Gene Cloning\n- Amplify cbs genes from E. chrysanthemi genomic DNA.\n- Ligate into an expression vector (e.g., pET with a His-tag).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transformation [label="2. Transformation\n- Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture_Growth [label="3. Culture Growth\n- Grow transformed E. coli in LB medium with appropriate antibiotic selection at 37°C.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="4. Protein Expression Induction\n- Induce protein expression with IPTG (e.g., 0.1-1 mM) at a lower temperature (e.g., 16-25°C) overnight.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Harvesting [label="5. Cell Harvesting and Lysis\n- Harvest cells by centrifugation.\n- Resuspend in lysis buffer and lyse cells (e.g., by sonication).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="6. Protein Purification\n- Clarify lysate by centrifugation.\n- Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="7. Purity Analysis\n- Analyze purified protein by SDS-PAGE.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges representing the workflow Gene_Cloning -> Transformation; Transformation -> Culture_Growth; Culture_Growth -> Induction; Induction -> Cell_Harvesting; Cell_Harvesting -> Purification; Purification -> Analysis; } Caption: Workflow for heterologous expression and purification of Cbs proteins.

Detailed Steps:

-

Gene Cloning:

-

Amplify the desired cbs gene from E. chrysanthemi genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

-

Ligate the digested gene into the vector.

-

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

-

Verify the correct insertion by colony PCR and DNA sequencing.

-

-

Protein Expression:

-

Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[2][14][15][16]

-

Enzyme Assays

This assay measures the conversion of chorismate to isochorismate.

-

Principle: The production of isochorismate can be monitored by HPLC or through a coupled enzyme assay. In the coupled assay, the isochorismate produced is converted to salicylate by an isochorismate-pyruvate lyase (e.g., PchB from Pseudomonas aeruginosa), and the fluorescence of salicylate is measured.[17][18]

-

Reaction Mixture (Coupled Assay):

-

100 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

1 µM purified isochorismate-pyruvate lyase

-

Varying concentrations of chorismate

-

Purified CbsC enzyme

-

-

Procedure:

-

Assemble the reaction mixture without the CbsC enzyme in a microplate well.

-

Initiate the reaction by adding the CbsC enzyme.

-

Monitor the increase in fluorescence (excitation ~305 nm, emission ~410 nm) over time.

-

Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

-

Determine kinetic parameters by varying the concentration of chorismate.

-

This assay measures the NAD⁺-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to DHBA.

-

Principle: The activity of CbsA is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.[5]

-

Reaction Mixture:

-

100 mM Tris-HCl, pH 8.0

-

1 mM NAD⁺

-

Varying concentrations of 2,3-dihydro-2,3-dihydroxybenzoate

-

Purified CbsA enzyme

-

-

Procedure:

-

Assemble the reaction mixture in a quartz cuvette.

-

Initiate the reaction by adding the CbsA enzyme.

-

Monitor the increase in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial reaction velocity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Determine kinetic parameters by varying the substrate concentration.

-

This assay measures the formation of the DHBA-adenylate intermediate.

-

Principle: This is a classic assay for adenylation domains. The formation of the aminoacyl-adenylate is reversible. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in a substrate-dependent manner.[19][20]

-

Reaction Mixture:

-

50 mM HEPES, pH 7.5

-

10 mM MgCl₂

-

2 mM DTT

-

2 mM ATP

-

0.5 mM [³²P]PPi

-

Varying concentrations of 2,3-dihydroxybenzoate

-

Purified CbsE enzyme

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a solution of activated charcoal in perchloric acid and pyrophosphate.

-

The charcoal binds the [³²P]ATP formed, while the unincorporated [³²P]PPi remains in solution.

-

Pellet the charcoal by centrifugation, wash to remove unbound pyrophosphate, and measure the radioactivity of the charcoal pellet using a scintillation counter.

-

Calculate the amount of [³²P]ATP formed to determine the enzyme activity.

-

A non-radioactive alternative involves coupling the release of pyrophosphate to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[21]

Conclusion

The this compound biosynthesis pathway in Erwinia chrysanthemi represents a fascinating and vital metabolic route that is intrinsically linked to the bacterium's ability to cause disease. The elucidation of the genes, enzymes, and regulatory networks involved provides a solid foundation for further research. The detailed experimental protocols and compiled data in this guide are intended to empower researchers to delve deeper into the mechanistic and kinetic aspects of this pathway. A thorough understanding of this compound biosynthesis will not only advance our knowledge of bacterial pathogenesis but may also pave the way for the development of novel anti-infective therapies that target this essential virulence factor. The continued study of this and other siderophore biosynthesis pathways holds significant promise for addressing the growing challenge of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. A cost-effective protocol for the over-expression and purification of fully-functional and more stable Erwinia chrysanthemi ligand-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The enterobactin biosynthetic intermediate 2,3‐dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic and inhibition studies of dihydroxybenzoate-AMP ligase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic adenylation of 2,3-dihydroxybenzoate is enhanced by a protein-protein interaction between Escherichia coli 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) and 2,3-dihydroxybenzoate-AMP ligase (EntE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase activity | SGD [yeastgenome.org]

- 9. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recognition of DNA by Fur: a Reinterpretation of the Fur Box Consensus Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. experts.umn.edu [experts.umn.edu]

- 14. A cost-effective protocol for the over-expression and purification of fully-functional and more stable Erwinia chrisanthemi ligand-gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Expression and Purification [protocols.io]

- 16. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Expanding the results of a high throughput screen against an isochorismate-pyruvate lyase to enzymes of a similar scaffold or mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An optimized ATP/PP(i)-exchange assay in 96-well format for screening of adenylation domains for applications in combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Online Pyrophosphate Assay for Analyzing Adenylation Domains of Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

Chrysobactin: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi) and other related species.[1] As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition, which is essential for bacterial survival, proliferation, and virulence.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its role in iron uptake. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties

This compound, with the IUPAC name (2S)-2-[[(2R)-6-amino-2-[(2,3-dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid, is composed of a 2,3-dihydroxybenzoyl group linked to a dipeptide of D-lysine and L-serine.[1][4] This structure is fundamental to its function as a siderophore, with the catecholate hydroxyl groups being the primary sites for iron coordination.[2][5]